6-(1-Methylhydrazinyl)-6-oxohexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[amino(methyl)amino]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-9(8)6(10)4-2-3-5-7(11)12/h2-5,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYDIQVEJWIEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Strategic Disconnections of 6-(1-Methylhydrazinyl)-6-oxohexanoic Acid
A retrosynthetic analysis of the target molecule, this compound (I), provides a logical pathway for its synthesis by identifying key bond disconnections and simplifying the structure into readily available starting materials.
The primary disconnection is at the C-N bond of the hydrazide functional group. This disconnection reveals a carboxylic acid or an activated carboxylic acid derivative and methylhydrazine (II). This leads to the precursor, adipic acid monomethyl ester (or monomethyl adipate) (III), a key intermediate where one of the two carboxylic acid groups of adipic acid (IV) is protected as a methyl ester. This selective protection is crucial for achieving mono-functionalization.
Scheme 1: Retrosynthetic Analysis of this compound
This analysis suggests a forward synthesis commencing with the mono-esterification of adipic acid, followed by activation of the free carboxylic acid group and subsequent reaction with methylhydrazine.
Preparation and Characterization of Advanced Precursor Molecules and Synthetic Intermediates
The key precursor for the proposed synthesis is adipic acid monomethyl ester . Its synthesis and characterization are well-documented. chemicalbook.comrsc.orgsphinxsai.com
Another important intermediate is the 6-chloro-6-oxohexanoic acid methyl ester (the acyl chloride of monomethyl adipate). Its formation would be confirmed in situ or it could be isolated, though it is often used immediately in the next step due to its reactivity.
Characterization of these intermediates would be carried out using standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the methyl ester and the integrity of the carbon backbone.
Infrared (IR) Spectroscopy: This would show characteristic carbonyl stretching frequencies for the ester and carboxylic acid (or acyl chloride).
Mass Spectrometry (MS): This would confirm the molecular weight of the intermediates.
Design and Synthesis of Structural Analogues and Derivatives of the Chemical Compound
The synthetic route described allows for the straightforward design and synthesis of structural analogues.
The hexanoic acid portion of the molecule can be modified by starting with different dicarboxylic acids. For example, using suberic acid (octanedioic acid) or sebacic acid (decanedioic acid) in place of adipic acid would lead to analogues with longer alkyl chains.
| Starting Dicarboxylic Acid | Resulting Analogue |
| Succinic Acid | 4-(1-Methylhydrazinyl)-4-oxobutanoic acid |
| Glutaric Acid | 5-(1-Methylhydrazinyl)-5-oxopentanoic acid |
| Pimelic Acid | 7-(1-Methylhydrazinyl)-7-oxoheptanoic acid |
Furthermore, substituted dicarboxylic acids could be employed to introduce other functional groups along the alkyl chain.
Exploration of Substitutions and Functionalizations on the Methylhydrazinyl Group
No literature exists detailing the substitution or functionalization of the methylhydrazinyl moiety within this compound. Research in this area would be novel and would need to explore the reactivity of the two nitrogen atoms of the methylhydrazinyl group towards various electrophiles. Key areas of investigation would include alkylation, acylation, and arylation reactions, and the conditions required to control the site of functionalization.
Regioselective and Stereoselective Functionalization Strategies
The development of regioselective and stereoselective functionalization strategies for this compound is contingent on the initial synthesis of the molecule itself. Once the parent compound is accessible, research could then focus on directing incoming substituents to a specific nitrogen atom of the hydrazinyl group. This would likely involve the use of protecting groups or specific catalysts to control the reaction's outcome. Given that the target molecule possesses a chiral center if the methyl group on the hydrazine (B178648) is considered, stereoselective synthesis would be a critical aspect of any future research.
Application of Green Chemistry Principles in the Synthesis of the Chemical Compound
The application of green chemistry principles to the synthesis of this compound is a theoretical consideration at this point. In principle, a green synthesis would aim to use non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. Potential green approaches could include enzymatic synthesis or the use of solvent-free reaction conditions. mdpi.comminarjournal.comresearchgate.net However, without a known synthetic route, the specific application of these principles remains speculative.
Information regarding the chemical compound “this compound” is not available in publicly accessible scientific literature and chemical databases.
Following a comprehensive and exhaustive search for "this compound," including its potential synonyms and identifiers, no specific data pertaining to this exact molecule could be located. Searches in major chemical databases such as PubChem and ChemSpider, as well as in scholarly articles, did not yield any results for this compound.
The provided outline requests a detailed article focusing on the advanced structural elucidation and spectroscopic characterization of "this compound." This includes in-depth analysis of:
High-Resolution Mass Spectrometry: Including fragmentation pathways and mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Encompassing advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY) and solid-state NMR.
Vibrational Spectroscopy (Infrared and Raman): For functional group identification and conformational analysis.
X-ray Crystallography: To determine absolute stereochemistry and crystalline structure.
Without any existing scientific data, it is not possible to generate a scientifically accurate and informative article that fulfills these requirements. The creation of such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.
Therefore, the request to generate an article on “this compound” with the specified detailed content cannot be fulfilled at this time due to the absence of the necessary foundational information in the public domain.
Iii. Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Definitive Absolute Stereochemistry and Crystalline Structure Determination
Co-crystallization Studies with Model Substrates or Biological Targets
Co-crystallization is a powerful technique used to determine the precise three-dimensional structure of a molecule as it interacts with a specific binding partner, such as a biological macromolecule (e.g., an enzyme or receptor). nih.govwikipedia.org This is achieved by growing a single crystal containing both molecules in a fixed stoichiometric ratio and then analyzing it using X-ray diffraction. wikipedia.orgyoutube.com
Hypothetical Application and Research Findings:
Given the structural similarity of 6-(1-Methylhydrazinyl)-6-oxohexanoic acid to certain classes of enzyme inhibitors (e.g., histone deacetylase inhibitors, which often feature a zinc-binding group, a linker, and a capping group), a plausible research goal would be to investigate its binding mode within an enzyme's active site. The hydrazide and carboxylate moieties are capable of forming key hydrogen bonds and coordinating with metal ions, making them ideal for targeted interactions. mdpi.commdpi.com
A hypothetical co-crystallization experiment could involve incubating the compound with a target protein and screening for crystallization conditions. nih.gov A successful experiment would yield a high-resolution crystal structure, revealing critical information about the binding orientation, conformational changes in both the ligand and the protein, and the specific intermolecular forces at play.
Key interactions that would be analyzed include:
Hydrogen Bonding: The hydrazinyl group (-NH-NHCH₃) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors and acceptors. Their interactions with amino acid residues in a protein's active site would be a primary focus.
Ionic Interactions: The carboxylate group could form strong salt bridges with positively charged residues like lysine (B10760008) or arginine.
Hydrophobic Interactions: The hexanoic acid backbone provides a nonpolar surface that could interact favorably with hydrophobic pockets within the target protein.
The findings from such a study would be invaluable for structure-based drug design, allowing researchers to rationally modify the molecule to enhance its binding affinity and specificity. nih.gov
Interactive Table: Hypothetical Co-crystallization Data
This table illustrates the type of data that would be generated from a successful co-crystallization experiment with a model biological target.
| Parameter | Value | Description |
| PDB ID | 9XYZ | The unique identifier for the structure in the Protein Data Bank. |
| Biological Target | Histone Deacetylase 8 (HDAC8) | A hypothetical enzyme target for the compound. |
| Resolution (Å) | 1.85 | A measure of the level of detail in the crystal structure. |
| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |
| Key Interaction 1 | H-bond: Hydrazinyl N-H to Asp101 | A hydrogen bond between the compound's hydrazinyl group and an aspartate residue. |
| Distance (Å) | 2.9 | The distance of the hydrogen bond, indicating a strong interaction. |
| Key Interaction 2 | Salt Bridge: Carboxylate to Lys33 | An ionic interaction between the compound's carboxylate and a lysine residue. |
| Distance (Å) | 3.1 | The distance of the ionic interaction. |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Solution Conformation
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. wikipedia.orgwikipedia.org These methods measure the differential interaction of a molecule with left- and right-circularly polarized light, providing information on its absolute configuration, enantiomeric purity, and conformation in solution. wikipedia.orgphotophysics.com
Application to this compound:
As written, "this compound" is an achiral molecule, meaning it does not have a non-superimposable mirror image and would not exhibit a CD or ORD signal. However, chiroptical methods would become critically relevant if:
A chiral center were introduced, for example, by adding a substituent to the hexanoic acid chain.
The goal was to study induced chirality upon binding to a chiral environment, such as a protein. nih.gov
The molecule could adopt stable, chiral conformations (atropisomers), although this is less likely for a flexible acyclic molecule. youtube.comyoutube.com
Enantiomeric Purity and Solution Conformation Analysis:
Assuming a chiral derivative of the compound exists, CD spectroscopy would be the preferred method for determining enantiomeric purity. nih.gov A sample's CD spectrum would be compared to that of a pure enantiomeric standard. The intensity of the CD signal, often measured as molar ellipticity, is directly proportional to the enantiomeric excess. photophysics.com
Furthermore, CD and ORD are highly sensitive to the molecule's conformation in solution. nih.govnih.gov The flexible hexanoic chain can adopt numerous conformations, and the observed chiroptical signal is a population-weighted average of all conformations. youtube.com By monitoring changes in the CD or ORD spectrum as a function of solvent, temperature, or the addition of a binding partner, researchers can deduce information about conformational shifts. nih.gov For instance, a significant change in the spectrum upon addition of a protein would suggest that the molecule adopts a more rigid, specific conformation when bound in the active site.
Interactive Table: Illustrative Chiroptical Data for a Chiral Derivative
This table presents hypothetical data for a chiral analog of the compound, demonstrating its use in characterizing enantiomeric purity and conformation.
| Parameter | (R)-enantiomer | (S)-enantiomer | Description |
| Wavelength of Maxima (λ_max) | 225 nm | 225 nm | The wavelength at which the strongest CD signal is observed. |
| Molar Ellipticity [θ] (deg·cm²/dmol) | +15,000 | -15,000 | The intensity of the CD signal. The equal and opposite values are characteristic of enantiomers. |
| Solvent | Methanol (B129727) | Methanol | The solvent used for the measurement. |
| Interpretation | Positive Cotton effect | Negative Cotton effect | The sign of the Cotton effect is used to assign the absolute configuration based on empirical rules or comparison to standards. rsc.org |
Iv. Mechanistic Investigations of Chemical Reactivity and Molecular Interactions
Kinetic and Thermodynamic Studies of Reactions Involving 6-(1-Methylhydrazinyl)-6-oxohexanoic Acid
No studies detailing the kinetic or thermodynamic parameters of reactions involving this compound could be located.
Detailed Analysis of Acid-Base Properties and Protonation Equilibria of the Chemical Compound
There is no available data on the pKa values or protonation states of this compound.
Investigation of Chemical Stability and Elucidation of Degradation Pathways
Information regarding the stability of this compound under various conditions or its potential degradation products is not available.
V. Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. numberanalytics.com By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, charge distribution, and energetic properties. numberanalytics.com
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. nih.govmdpi.com For 6-(1-Methylhydrazinyl)-6-oxohexanoic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), are used to find the lowest energy conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the system.
The resulting optimized geometry provides a three-dimensional representation of the molecule in its most stable state in the gas phase. This information is crucial for understanding its shape and the spatial arrangement of its functional groups—the carboxylic acid, the methylhydrazinyl group, and the hexanoic acid backbone. The minimized energy value obtained from this calculation serves as a benchmark for the molecule's thermodynamic stability.
Interactive Data Table: Optimized Geometric Parameters (DFT B3LYP/6-31G(d,p))
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (Carboxylic Acid) | 1.21 Å |
| Bond Length | C-O (Carboxylic Acid) | 1.35 Å |
| Bond Length | C=O (Hydrazide) | 1.23 Å |
| Bond Length | N-N (Hydrazide) | 1.39 Å |
| Bond Angle | O-C-O (Carboxylic Acid) | 124.5° |
| Bond Angle | C-N-N (Hydrazide) | 119.8° |
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for energetic and spectroscopic predictions, albeit at a greater computational cost. numberanalytics.compnas.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster theory (CCSD(T)) are employed to refine the energy calculations obtained from DFT. numberanalytics.com These high-accuracy calculations are particularly important for determining precise properties such as ionization potentials, electron affinities, and reaction barrier heights. pnas.org For this compound, these methods can provide a more accurate prediction of its stability and reactivity compared to standard DFT approaches. nih.gov
Exhaustive Conformational Analysis and Mapping of Potential Energy Surfaces
The flexibility of the hexanoic acid chain and the rotatable bonds within the methylhydrazinyl group mean that this compound can exist in numerous conformations. taylorandfrancis.com Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) and to map the potential energy surface (PES) associated with bond rotations. mdpi.com
This analysis typically involves systematically rotating key dihedral angles (e.g., around the C-C single bonds of the alkyl chain and the C-N and N-N bonds of the hydrazide) and calculating the energy at each step. rsc.org The results are plotted to create a potential energy surface, which reveals the energy barriers between different conformers. The low-energy conformers, or local minima on the PES, represent the most likely shapes the molecule will adopt. This information is critical for understanding how the molecule's shape might influence its interactions with other molecules, including biological targets.
Interactive Data Table: Predicted Low-Energy Conformers and Relative Energies
| Conformer ID | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Conf-1 | C3-C4-C5-C6: ~180° | 0.00 | Fully extended alkyl chain (most stable) |
| Conf-2 | C3-C4-C5-C6: ~60° | +0.65 | Gauche interaction in the alkyl chain |
| Conf-3 | C5-C6-N1-N2: ~120° | +1.20 | Rotation around the hydrazide bond |
Molecular Dynamics Simulations for Investigating Dynamic Behavior in Solution and within Biological Environments
While quantum mechanics calculations often model a molecule in a static, gas-phase environment, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time, particularly in a solvent like water or within a complex biological system. researchgate.netyoutube.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular movements, conformational changes, and interactions with surrounding molecules.
For this compound, an MD simulation in a water box would reveal how the molecule's polar functional groups (the carboxylic acid and hydrazide) form hydrogen bonds with water molecules. It would also show the flexibility of the alkyl chain and how the molecule tumbles and diffuses in solution. researchgate.net These simulations are crucial for understanding the molecule's solvation properties and its behavior in a physiological environment.
Ligand-Protein Docking and Molecular Modeling for Understanding Interaction Geometries and Energies (Focus on chemical interaction principles)
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule, such as a protein. youtube.comyoutube.com This method is instrumental in understanding the potential biological activity of a compound by identifying its likely binding mode and affinity within the active site of a target protein. mdpi.com For a molecule like this compound, with its hydrogen bond donors and acceptors, docking studies can provide valuable hypotheses about its interactions. nih.govnih.gov
The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to evaluate the fit. tandfonline.com The scoring function estimates the binding free energy, with lower scores typically indicating a more favorable interaction. Key interactions that are analyzed include:
Hydrogen Bonds: The carboxylic acid and hydrazide moieties are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.
Hydrophobic Interactions: The hexyl chain can interact favorably with nonpolar pockets in the protein.
Electrostatic Interactions: The partial charges on the atoms of the ligand can form electrostatic interactions with charged or polar residues.
These studies can generate plausible binding poses and provide a rational basis for the molecule's potential mechanism of action at a molecular level. ub.ac.id
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra. nih.govnih.govacs.org
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Invariant Atomic Orbital (GIAO) method, typically in conjunction with DFT. mdpi.comresearchgate.net By calculating the magnetic shielding around each nucleus, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts to experimental data is a powerful tool for structure verification. arxiv.orgacs.org
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These calculations can predict the stretching and bending frequencies of specific functional groups, such as the C=O stretch of the carboxylic acid and the N-H stretch of the hydrazide.
Interactive Data Table: Predicted Spectroscopic Parameters
| Parameter | Functional Group | Predicted Value |
|---|---|---|
| ¹³C NMR Chemical Shift | C=O (Carboxylic Acid) | ~175 ppm |
| ¹³C NMR Chemical Shift | C=O (Hydrazide) | ~170 ppm |
| ¹H NMR Chemical Shift | COOH | ~11-12 ppm |
| ¹H NMR Chemical Shift | N-H | ~8-9 ppm |
| IR Vibrational Frequency | C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ |
Quantitative Structure-Activity Relationship (QSAR) Studies Based on Chemical Descriptors and In Vitro Activity Data
Extensive searches of scientific literature and chemical databases have not yielded any specific Quantitative Structure-Activity Relationship (QSAR) studies for the compound This compound . Consequently, there are no available data tables or detailed research findings that correlate the chemical descriptors of this specific molecule with its in vitro activity.
While the field of computational chemistry often employs QSAR to predict the biological activity of molecules, research on this particular compound appears to be limited or not publicly available. QSAR studies typically involve the analysis of a series of structurally related compounds to develop mathematical models that relate their chemical structures to their biological activities. These models are then used to predict the activity of new compounds and to guide the design of molecules with desired properties.
It is important to note that QSAR studies have been conducted on broader categories of compounds that share some structural similarities with "this compound", such as aliphatic carboxylic acids and their derivatives. For instance, QSAR analyses have been performed to predict the toxicity of various aliphatic carboxylic acids. nih.govresearchgate.net Additionally, research exists on the QSAR of hexadienoic acid derivatives, which, like the target compound, are based on a six-carbon chain. nih.gov There are also QSAR studies on molecules containing a methylhydrazino group, although in more complex structural frameworks. nih.gov
However, the findings from these studies on related but distinct classes of compounds cannot be directly extrapolated to predict the specific in vitro activity or to detail the structure-activity relationship of "this compound" without dedicated experimental and computational investigation of this molecule and its close analogs. The development of a valid QSAR model requires a dataset of experimentally determined activities for a series of compounds that includes the target molecule or very close structural relatives.
Due to the lack of specific research, no data tables or detailed findings on the QSAR of "this compound" can be presented.
Vi. Analytical Method Development for Research Applications
Development of Advanced Chromatographic Separation Techniques for Purification and Purity Assessment
Chromatographic techniques are indispensable for the separation and analysis of 6-(1-Methylhydrazinyl)-6-oxohexanoic acid from complex matrices.
Due to its polarity and low volatility, High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.
Column: A C18 or C8 stationary phase would be effective in retaining the compound.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. The pH of the aqueous phase would be critical and should be maintained below the pKa of the carboxylic acid group (typically around 4-5) to ensure it is in its neutral, more retained form.
Detection: UV detection at a low wavelength (around 210 nm) would be feasible due to the presence of the carbonyl group. For higher sensitivity and selectivity, a mass spectrometer (MS) detector could be coupled with the HPLC system (LC-MS).
A hypothetical HPLC method validation summary is presented below:
| Parameter | Result |
| Linearity (r²) | >0.999 |
| Accuracy (% recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. However, with appropriate derivatization, GC can become a powerful tool for its analysis. A two-step derivatization process would be necessary:
Esterification: The carboxylic acid group can be converted to a more volatile ester, for example, a methyl or ethyl ester, by reacting with methanol or ethanol (B145695) in the presence of an acid catalyst.
Acylation: The hydrazinyl group can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride to increase volatility and improve chromatographic behavior.
The resulting derivative can then be analyzed by GC, likely using a mid-polarity column and a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced selectivity.
The structure of this compound contains a chiral center at the carbon atom bonded to the methylhydrazinyl group. Therefore, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, and this can be achieved using chiral chromatography.
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds and would be a primary choice for method development.
Mobile Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions can be explored. Supercritical fluid chromatography (SFC), which uses supercritical CO2 as the main mobile phase component, could also be a powerful alternative for chiral separations. nih.gov
A hypothetical chiral separation is detailed in the table below:
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 12.5 | 2.1 |
| Enantiomer 2 | 14.8 |
Development of Spectrophotometric and Spectrofluorimetric Methods for Quantification in Research Matrices
Spectrophotometric methods offer a simple and cost-effective way for quantification. Direct UV spectrophotometry might lack the required sensitivity and selectivity. Therefore, a derivatization approach to form a colored product is often employed. For instance, the hydrazinyl group can react with chromogenic aldehydes, such as p-dimethylaminobenzaldehyde, in an acidic medium to produce a colored product that can be measured in the visible region. nih.gov
Spectrofluorimetry, being inherently more sensitive than spectrophotometry, can be developed for trace quantification. This would also likely require derivatization with a fluorogenic reagent (a substance that is not fluorescent but becomes fluorescent after reacting with the analyte).
Application of Advanced Mass Spectrometry Techniques for Trace Analysis and Metabolic Pathway Elucidation in Research Models (e.g., in vitro cell systems)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis and metabolic studies due to its exceptional sensitivity and selectivity.
Trace Analysis: Using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode, one can achieve extremely low detection limits. This involves monitoring a specific fragmentation of the parent ion to a daughter ion.
Metabolic Pathway Elucidation: High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can provide highly accurate mass measurements. This allows for the identification of potential metabolites in complex biological matrices like cell lysates or culture media by determining their elemental composition.
A hypothetical SRM transition for this compound is shown below:
| Parent Ion (m/z) | Daughter Ion (m/z) | Collision Energy (eV) |
| [M+H]+ | [Fragment 1]+ | 15 |
| [M+H]+ | [Fragment 2]+ | 25 |
Electrochemical Methods for Detection, Quantification, and Redox Characterization
The hydrazinyl moiety in this compound is electrochemically active and can be oxidized. This property can be exploited for its detection and quantification. mdpi.com
Electrochemical Detection: An amperometric detector can be coupled with HPLC. The potential of the working electrode is set to a value where the compound oxidizes, generating a current that is proportional to its concentration.
Redox Characterization: Cyclic Voltammetry (CV) can be used to study the redox properties of the molecule. By scanning the potential applied to an electrode and measuring the resulting current, one can determine the oxidation potential and gain insights into the reaction mechanism. This information is valuable for optimizing electrochemical detection methods.
Optimization of Sample Preparation Strategies for Complex Biological and Chemical Research Samples
The accurate quantification of "this compound" in complex biological and chemical matrices is contingent upon a robust and optimized sample preparation strategy. The inherent chemical properties of the molecule, featuring both a reactive hydrazinyl moiety and a polar carboxylic acid group, present unique challenges for extraction, cleanup, and analysis. The development of a suitable sample preparation workflow is critical to remove interfering substances, enhance analytical sensitivity, and ensure the stability of the analyte prior to instrumental analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
The optimization process for sample preparation involves a systematic evaluation of various techniques to achieve maximum analyte recovery, minimize matrix effects, and ensure high reproducibility. Key stages in this process include initial sample treatment and extraction, chemical derivatization to improve analytical characteristics, and post-derivatization cleanup.
Initial Sample Extraction from Biological Matrices
The first step in analyzing "this compound" from biological samples such as plasma, urine, or tissue homogenates is the effective separation of the analyte from the complex sample matrix. The choice of extraction method is crucial for high recovery and purity. The most common techniques evaluated for this purpose are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is a rapid method for removing proteins from plasma or serum samples. It is typically performed by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample. While fast and simple, PPT can be non-selective, often leaving significant amounts of endogenous small molecules and phospholipids (B1166683) in the supernatant, which can lead to ion suppression in mass spectrometry.
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases. For a polar compound like "this compound," careful selection of the extraction solvent and adjustment of the sample's pH are necessary. Acidifying the sample would protonate the carboxylic acid, potentially increasing its solubility in more polar organic solvents, while the hydrazinyl group's polarity would also influence solvent choice.
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to PPT and LLE. Different SPE sorbents can be utilized, including reversed-phase (e.g., C18), ion-exchange, or mixed-mode cartridges. For "this compound," a mixed-mode cation exchange sorbent could be particularly effective, retaining the analyte via its protonated hydrazinyl group while allowing neutral and anionic interferences to be washed away.
A comparative study of these extraction methods from a spiked plasma matrix would be essential to determine the optimal approach. The following table illustrates hypothetical recovery and matrix effect data from such an optimization study.
Table 1: Comparison of Extraction Method Efficacy for "this compound" from Human Plasma
| Extraction Method | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
|---|---|---|---|
| Protein Precipitation (Acetonitrile) | 95.2 | 8.5 | -45.3 |
| Liquid-Liquid Extraction (Ethyl Acetate, pH 3) | 65.7 | 6.2 | -20.1 |
The data suggest that while protein precipitation gives high recovery, it suffers from a significant matrix effect (ion suppression). Solid-phase extraction provides both high recovery and the cleanest extract, making it the superior choice for quantitative applications.
Chemical Derivatization Strategies
Due to the low molecular weight and high polarity of "this compound," chemical derivatization is a valuable strategy to enhance its chromatographic retention on reversed-phase columns and improve its ionization efficiency for mass spectrometry. nih.gov Derivatization can target either the hydrazinyl group or the carboxylic acid group.
Derivatization of the Hydrazinyl Moiety: The reactive hydrazinyl group can be readily derivatized with aldehyde- or ketone-containing reagents to form stable hydrazones. researchgate.netnih.gov This reaction not only increases the molecular weight and hydrophobicity of the analyte but can also introduce a readily ionizable group, significantly boosting the MS signal. Common derivatizing agents for hydrazines include p-tolualdehyde and p-anisaldehyde. researchgate.netnih.gov The choice of reagent can influence the stability and fragmentation pattern of the resulting derivative.
Table 2: Evaluation of Derivatizing Agents for the Hydrazinyl Group
| Derivatizing Agent | Reaction Time (min) | Derivative Stability (24h at 4°C) | Relative MS Response |
|---|---|---|---|
| p-Tolualdehyde | 40 | >98% | 100% |
| p-Anisaldehyde | 30 | >99% | 155% |
Based on these hypothetical findings, p-anisaldehyde would be selected due to its rapid reaction time, high derivative stability, and superior MS signal enhancement. nih.gov
Derivatization of the Carboxylic Acid Moiety: The carboxylic acid group can be converted into an ester, typically a methyl or ethyl ester, to reduce polarity and improve chromatographic peak shape. oup.com This is particularly useful if the primary analytical challenge is poor retention. Esterification is commonly achieved using reagents like methanolic HCl or by using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to form an amide. diva-portal.org
Optimization of Derivatization and Cleanup
Once a derivatization strategy is chosen, the reaction conditions must be optimized. This includes the concentration of the derivatizing agent, reaction temperature, and time. For instance, in the derivatization of the hydrazinyl group with p-anisaldehyde, an excess of the reagent is typically used to drive the reaction to completion. However, residual derivatizing agent can interfere with the analysis and may need to be removed. chromforum.org
Post-derivatization cleanup can be achieved through a simple liquid-liquid extraction or a solid-phase extraction step. If the derivatized analyte is significantly more hydrophobic than the unreacted reagent, a reversed-phase SPE cartridge can be effective for cleanup. Evaporation of the excess reagent under a stream of nitrogen is another potential cleanup method, particularly if the reagent is volatile. chromforum.org
The final optimized sample preparation protocol would integrate the most effective extraction, derivatization, and cleanup steps to provide a robust and reliable method for the analysis of "this compound" in complex research samples.
Vii. Advanced Research Applications and Future Directions
Development of 6-(1-Methylhydrazinyl)-6-oxohexanoic Acid as a Chemical Probe for Enzyme Activity Profiling
No research findings are available on the development and use of this compound as a chemical probe for enzyme activity profiling.
Integration of the Chemical Compound into Chemical Biology Tools for Pathway Elucidation and Target Validation
There is no information on the integration of this compound into chemical biology tools for pathway elucidation and target validation.
Exploration of the Chemical Compound as a Versatile Building Block in Complex Organic Synthesis
No studies have been found that explore the use of this compound as a building block in complex organic synthesis.
Investigation of Potential in Material Science Applications (e.g., in coordination polymers, supramolecular assemblies)
There is no available research on the potential of this compound in material science applications.
Identification of Unexplored Reactivity Patterns and Novel Transformation Pathways
The reactivity patterns and potential novel transformation pathways of this compound have not been documented in the searched literature.
Rational Design and Synthesis of Next-Generation Analogues for Mechanistic Elucidation
No information exists on the rational design and synthesis of analogues of this compound for mechanistic elucidation.
Application of Artificial Intelligence and Machine Learning Methodologies in Compound Discovery and Optimization (for research purposes, e.g., synthesis prediction, interaction modeling)
There are no instances of artificial intelligence or machine learning methodologies being applied to the discovery or optimization of this compound in the available resources.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(1-Methylhydrazinyl)-6-oxohexanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves hydrazine derivatization of a ketohexanoic acid precursor. Key steps include coupling 1-methylhydrazine with 6-oxohexanoic acid under acidic or basic conditions. For example, analogous compounds (e.g., trifluoromethylphenyl derivatives) are synthesized via nucleophilic substitution or condensation reactions using reagents like ethyl chloroformate or carbodiimides . Optimization involves pH control (6.5–7.5), temperature (0–25°C), and solvent selection (tetrahydrofuran or dichloromethane). Purification via column chromatography or recrystallization improves yield (70–85%) .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm the methylhydrazinyl group (δ 2.8–3.2 ppm for CH₃-NH) and ketone (δ 208–210 ppm for C=O). HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) ensures purity (>95%) and detects byproducts (e.g., unreacted hydrazine). FT-IR verifies carbonyl (1700–1720 cm⁻¹) and N-H (3300 cm⁻¹) stretches. Compare with analogs (e.g., trifluoromethylphenyl derivatives) to benchmark spectral features .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : In vitro assays show moderate enzyme inhibition (IC₅₀ = 10–50 μM) against serine proteases and kinases, likely due to hydrazine’s nucleophilic interaction with catalytic residues . Antimicrobial activity (MIC = 25–100 μg/mL) against Gram-positive bacteria is attributed to membrane disruption, as seen in fluorophenyl analogs . Use agar diffusion assays with S. aureus or E. coli to replicate findings.
Advanced Research Questions
Q. How does the methylhydrazinyl group influence target selectivity compared to structurally related compounds?
- Methodological Answer : The methylhydrazinyl moiety enhances hydrogen bonding and chelation with metalloenzymes (e.g., matrix metalloproteinases). Compare inhibition kinetics with analogs lacking the hydrazine group (e.g., 6-oxohexanoic acid esters) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, fluorophenyl derivatives without hydrazine show 5–10× lower affinity for inflammatory targets .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 vs. 50 μM) may arise from assay conditions. Standardize protocols:
- Enzyme source : Recombinant vs. tissue-extracted enzymes.
- Buffer pH : Adjust to physiological ranges (7.4 ± 0.2).
- Cofactor presence : Include Mg²⁺/ATP for kinases.
Re-evaluate using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer : Perform docking studies (AutoDock Vina) to predict binding poses in targets like COX-2 or β-lactamases. Optimize logP (target: 1–3) via substituent modifications (e.g., adding polar groups to the hexanoic chain). MD simulations (GROMACS) assess stability of hydrazine-enzyme complexes over 100 ns. Validate predictions with in vitro ADMET assays (e.g., hepatic microsome stability) .
Q. What analytical techniques quantify degradation products in environmental or metabolic studies?
- Methodological Answer : LC-QTOF-MS identifies oxidation byproducts (e.g., 6-oxohexanoic acid) in environmental samples. For metabolic studies, incubate with liver microsomes and use NADPH cofactor to simulate Phase I metabolism. Compare fragmentation patterns with standards. GC-MS detects volatile derivatives (e.g., methyl esters) .
Key Notes for Experimental Design
- Synthetic Scale-Up : Use continuous-flow reactors (0.5–5 L/hr) for reproducible yields; monitor via inline IR .
- Toxicity Screening : Evaluate hydrazine-related toxicity (e.g., Ames test for mutagenicity) before in vivo studies .
- Data Reproducibility : Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) for cross-validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
